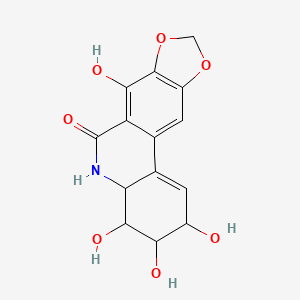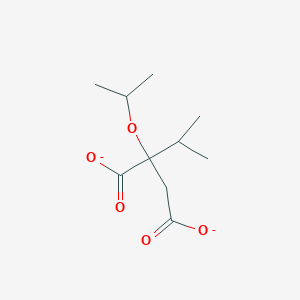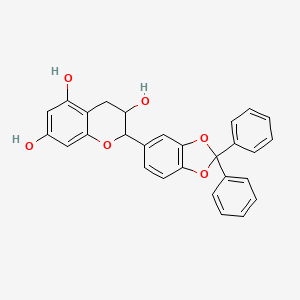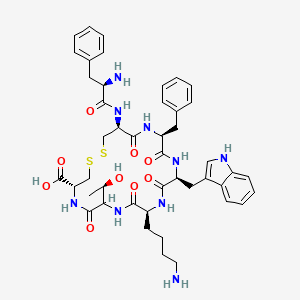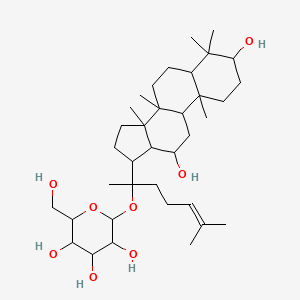
3,4-dichloro-alpha-formylBenzeneacetic acid ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Dichloro-alpha-formylBenzeneacetic acid ethyl ester is an organic compound with the molecular formula C11H10Cl2O3. This compound is a derivative of benzeneacetic acid, featuring two chlorine atoms at the 3 and 4 positions, an alpha-formyl group, and an ethyl ester functional group. It is primarily used in research and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dichloro-alpha-formylBenzeneacetic acid ethyl ester typically involves the esterification of 3,4-dichlorobenzeneacetic acid with ethanol in the presence of an acid catalyst. The reaction can be represented as follows:
3,4-dichlorobenzeneacetic acid+ethanolacid catalyst3,4-dichloro-alpha-formylBenzeneacetic acid ethyl ester+water
The reaction conditions often include refluxing the mixture to ensure complete esterification. Industrial production methods may involve continuous flow reactors to optimize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
3,4-Dichloro-alpha-formylBenzeneacetic acid ethyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and ethanol.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Hydrolysis: 3,4-dichlorobenzeneacetic acid and ethanol.
Reduction: 3,4-dichloro-alpha-hydroxybenzeneacetic acid ethyl ester.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3,4-Dichloro-alpha-formylBenzeneacetic acid ethyl ester is utilized in several scientific research fields:
Chemistry: As a precursor in the synthesis of more complex organic molecules.
Biology: In studies involving enzyme inhibition and protein binding.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3,4-dichloro-alpha-formylBenzeneacetic acid ethyl ester involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or modulator, affecting various biochemical pathways. The presence of the formyl and ester groups allows it to participate in hydrogen bonding and hydrophobic interactions, influencing its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
3,4-Dichlorobenzeneacetic acid: Lacks the ester group, making it less reactive in certain esterification reactions.
3,4-Dichloro-alpha-hydroxybenzeneacetic acid ethyl ester: Contains a hydroxyl group instead of a formyl group, altering its reactivity and biological activity.
Uniqueness
3,4-Dichloro-alpha-formylBenzeneacetic acid ethyl ester is unique due to the combination of its functional groups, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C11H10Cl2O3 |
|---|---|
Peso molecular |
261.10 g/mol |
Nombre IUPAC |
ethyl 2-(3,4-dichlorophenyl)-3-oxopropanoate |
InChI |
InChI=1S/C11H10Cl2O3/c1-2-16-11(15)8(6-14)7-3-4-9(12)10(13)5-7/h3-6,8H,2H2,1H3 |
Clave InChI |
CWYWDCAPYBFXKY-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(C=O)C1=CC(=C(C=C1)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


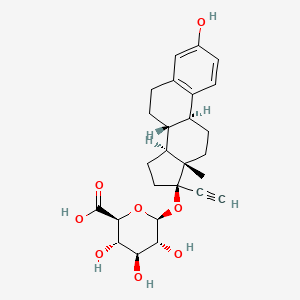

![(Z)-but-2-enedioic acid;2-(1-methylpiperidin-4-yl)-4-azatricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,11,13-hexaene](/img/structure/B13401037.png)

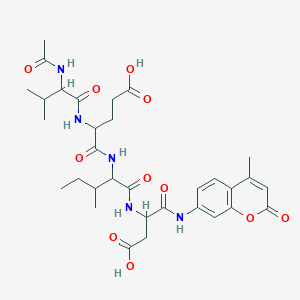

![sodium;5-[(6S,8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-6,10,13-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-17-carbonyl]oxy-4-oxopentanoate](/img/structure/B13401054.png)
